1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate

Description

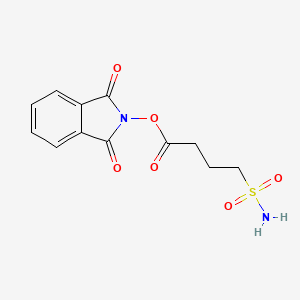

1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate is a phthalimide derivative characterized by a sulfamoyl group attached to the butanoate side chain.

Properties

Molecular Formula |

C12H12N2O6S |

|---|---|

Molecular Weight |

312.30 g/mol |

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 4-sulfamoylbutanoate |

InChI |

InChI=1S/C12H12N2O6S/c13-21(18,19)7-3-6-10(15)20-14-11(16)8-4-1-2-5-9(8)12(14)17/h1-2,4-5H,3,6-7H2,(H2,13,18,19) |

InChI Key |

XFHRRRDCBMFAPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CCCS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . For instance, the synthesis of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid involves the reaction of γ-aminobutyric acid with phthalic anhydride in the presence of triethylamine and toluene, heated at 110°C for about 8 hours .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR), by binding to the active site and blocking substrate access . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural differences lie in the substituents on the butanoate chain, which influence physicochemical properties and biological interactions:

- Sulfamoyl vs.

- Carboxylic Acid vs. Ester: The free carboxylic acid in 4-(1,3-dioxoisoindolin-2-yl)butanoic acid increases water solubility, whereas ester derivatives (e.g., ethyl esters) improve lipophilicity .

Research Findings and Challenges

- Crystallography: Analogs like (2R)-2-(1,3-dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid form intramolecular hydrogen bonds (S(5) motifs), stabilizing their conformation . Similar stabilization is expected in the sulfamoyl derivative.

- Pharmacokinetics : Esterified analogs show improved bioavailability, while carboxylic acids may require prodrug strategies .

- Challenges : Sulfamoyl derivatives may face synthetic hurdles due to the reactivity of the –SO₂NH₂ group. Stability under physiological conditions remains unverified .

Biological Activity

1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure that contributes to its biological activity. The compound features a dioxoisoindoline core, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O5S |

| Molecular Weight | 302.32 g/mol |

| CAS Number | [Not available] |

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . For example, a study demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound also shows promising antimicrobial properties . Research has reported that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, which can lead to reduced cancer cell viability.

- DNA Interaction : It may intercalate into DNA, affecting replication and transcription.

- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to apoptosis.

Study on Anticancer Effects

In a controlled study involving human cancer cell lines, treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The IC50 values ranged from 10 to 30 µM across different cell lines.

Study on Antimicrobial Efficacy

A separate study evaluated the antimicrobial effects against E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating strong antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.